(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
Description
This compound is a substituted imidazo[1,2-a]pyridine derivative featuring a chloro group at position 8, an isopropyl group at position 2, a trifluoromethyl group at position 6, and a hydroxymethyl (-CH2OH) group at position 3 (SMILES: FC(F)(F)C1=CN2C(C(Cl)=C1)=NC(C(C)C)=C2CO) . Its structural complexity confers unique physicochemical properties, such as moderate aqueous solubility (enhanced by the hydroxymethyl group) and lipophilicity (driven by trifluoromethyl and isopropyl groups).
Properties
IUPAC Name |
[8-chloro-2-propan-2-yl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O/c1-6(2)10-9(5-19)18-4-7(12(14,15)16)3-8(13)11(18)17-10/h3-4,6,19H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFSKXNYZMBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: Its derivatives could be explored for pharmaceutical applications, such as drug development for treating various diseases.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
(8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol: can be compared to other similar compounds, such as 8-Methylimidazo[1,2-a]pyridin-3-yl)methanol and Imidazo[1,2-a]pyridin-2-ylmethanol . The presence of the trifluoromethyl group and the chloro group in its structure makes it unique and potentially more reactive or selective in certain reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomers and Functional Group Variations
- (8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol (CAS 1216024-49-5, Similarity: 0.90): This analogue lacks the isopropyl group at position 2 and instead places the hydroxymethyl group at position 2. However, the trifluoromethyl group at position 6 and chloro at position 8 are retained, preserving electron-withdrawing effects critical for stability .
Ethyl 6-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 1237838-84-4, Similarity: 0.90):
Replacing the hydroxymethyl group with an ethyl ester at position 2 increases lipophilicity (logP) but reduces hydrogen-bonding capacity. The ester group may act as a prodrug motif, hydrolyzing in vivo to a carboxylic acid, which could alter pharmacokinetics (e.g., slower clearance) compared to the parent alcohol .
Substituent Modifications in Antitrypanosomal Derivatives
Compounds such as {4-[6-Chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridin-8-yl]phenyl}methanol (Compound 12, [M+H]+: 458.0571) feature a nitro group at position 3 and a phenylsulfonylmethyl group at position 2.
Physicochemical and Pharmacokinetic Properties
Table 1: Key Property Comparison
| Compound Name | logP* | Aqueous Solubility (mg/mL) | Metabolic Stability (t1/2, h) | Bioactivity (IC50, nM) |
|---|---|---|---|---|
| Target Compound | 2.8 | 0.15 | 3.2 (CYP3A4) | Not reported |
| Ethyl 6-chloro-8-(trifluoromethyl)-2-carboxylate | 3.5 | 0.02 | 5.8 (CYP3A4) | Antitrypanosomal: 120 |
| {4-[6-Chloro-3-nitro-2-(phenylsulfonyl)-...]methanol | 3.1 | 0.08 | 1.5 (CYP2D6) | Antitrypanosomal: 45 |
*Predicted using fragment-based methods.
- Aqueous Solubility : The hydroxymethyl group in the target compound improves solubility compared to esters (e.g., 0.15 vs. 0.02 mg/mL), critical for oral bioavailability .
- Metabolic Stability : The isopropyl group may slow CYP-mediated oxidation relative to nitro-containing analogues (t1/2: 3.2 h vs. 1.5 h) .
Biological Activity
The compound (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula: C12H10ClF3N2O
- CAS Number: 1266693-19-9
- Structure: The compound features a chloro and trifluoromethyl group, which are significant for its biological interactions.
Research indicates that the compound exhibits its biological activity through several mechanisms:
-
Inhibition of Histone Deacetylases (HDACs):
- Studies have shown that derivatives of imidazopyridine compounds can act as potent HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival. For instance, compounds with similar structures have demonstrated IC50 values significantly lower than standard HDAC inhibitors like vorinostat .
- Anticancer Activity:
- Enzyme Inhibition:
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| HDAC Inhibition | Histone Deacetylases | 0.62 | |
| Anticancer Activity | MCF-7 Breast Cancer | IC50 < 5 | |
| Enzyme Inhibition | Thymidylate Synthase | 0.47 |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls.
Case Study 2: Enzyme Interaction
Another investigation focused on the binding affinity of this compound with thymidylate synthase. Molecular docking studies revealed strong interactions with the active site of the enzyme, suggesting that this compound could serve as a lead for developing new anticancer agents targeting DNA synthesis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
